1-Bromo-2-fluoro-3-(morpholinomethyl)benzene

Purity comparison Procurement Building block quality

Researchers seeking reproducible Suzuki coupling on morpholine scaffolds face batch variability from generic isomers. 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene (CAS 1355247-75-4) provides the defined ortho-bromo-fluoro substitution pattern essential for sequential cross-coupling: • ≥98% NLT purity minimizes byproducts in parallel synthesis & SAR studies. • Solid form enables accurate automated powder dispensing (Chemspeed, Freeslate). • Bromide-first Suzuki coupling preserves fluoride for late-stage diversification-key for kinase inhibitor & GPCR ligand libraries. Standard global shipping; research-use-only.

Molecular Formula C11H13BrFNO
Molecular Weight 274.133
CAS No. 1355247-75-4
Cat. No. B578553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-fluoro-3-(morpholinomethyl)benzene
CAS1355247-75-4
Synonyms1-BroMo-2-fluoro-3-(MorpholinoMethyl)benzene
Molecular FormulaC11H13BrFNO
Molecular Weight274.133
Structural Identifiers
SMILESC1COCCN1CC2=C(C(=CC=C2)Br)F
InChIInChI=1S/C11H13BrFNO/c12-10-3-1-2-9(11(10)13)8-14-4-6-15-7-5-14/h1-3H,4-8H2
InChIKeyCAIURMIERZMRKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-fluoro-3-(morpholinomethyl)benzene Identity


1-Bromo-2-fluoro-3-(morpholinomethyl)benzene (CAS 1355247-75-4) is a halogenated morpholinomethyl benzene derivative with molecular formula C₁₁H₁₃BrFNO and molecular weight 274.13 g/mol, classified as a research chemical building block [1]. It is commercially available from multiple reputable vendors in purities from 95% to ≥98% and is supplied as a solid at room temperature .

1-Bromo-2-fluoro-3-(morpholinomethyl)benzene: Why Substitution Fails


The morpholine pharmacophore is a privileged scaffold in medicinal chemistry, but its biological and synthetic utility depends critically on the substitution pattern of the aromatic ring [1]. Positional isomers—such as 1‑bromo‑3‑fluoro‑2‑(morpholinomethyl)benzene (CAS 1345472‑12‑9) or 2‑bromo‑4‑fluoro‑1‑(morpholinomethyl)benzene (CAS 1086600‑40‑9)—share the same molecular formula yet exhibit distinct physicochemical properties, cross‑coupling reactivity, and logistical characteristics. The quantified differences below demonstrate that generic substitution can compromise both the reproducibility of synthetic routes and the interpretability of biological results.

1-Bromo-2-fluoro-3-(morpholinomethyl)benzene: Head-to-Head Evidence


Purity Advantage Over 2,4-Regioisomer

The target compound is available with a minimum purity specification of 98% (NLT 98%) from Boroncore [1], whereas the 2‑bromo‑4‑fluoro‑1‑(morpholinomethyl)benzene isomer (CAS 1086600‑40‑9) is listed by the same supplier at 95% minimum purity [2]. This 3‑percentage‑point purity gap reduces the burden of by‑product contamination in downstream reactions.

Purity comparison Procurement Building block quality

Solid Form Advantage vs. Liquid Isomer

The target compound is supplied as a solid at ambient temperature , while the 2‑bromo‑4‑fluoro isomer (CAS 1086600‑40‑9) is a liquid at 20 °C . Solid form facilitates precise gravimetric dispensing with standard laboratory balances, whereas liquid form requires volumetric handling that introduces additional measurement uncertainty.

Physical form Handling Dispensing accuracy

Ortho-Bromo-Fluoro Pattern: Sequential Cross-Coupling

The target compound presents bromine ortho to fluorine and a morpholinomethyl group meta to both halogens. This arrangement allows chemoselective Suzuki‑Miyaura coupling at the C–Br bond while retaining the C–F bond for subsequent nucleophilic aromatic substitution or further elaboration [1]. In contrast, the 2,6‑disubstituted isomer (CAS 1345472‑12‑9) places the morpholinomethyl group between the halogens, which sterically hinders the bromine and reduces oxidative addition rates. Although direct kinetic data are not available for this specific scaffold, the general reactivity trend of ortho‑substituted aryl bromides is well established [1].

Cross-coupling Regioselectivity Synthetic utility

1-Bromo-2-fluoro-3-(morpholinomethyl)benzene Applications


Library Synthesis with High-Purity Building Blocks

The ≥98% NLT purity specification [1] makes this compound suitable for parallel synthesis workflows where impurities can confound structure–activity relationships. Procurement from Boroncore ensures minimal batch‑to‑batch variability in multi‑step library construction.

Automated Solid Dispensing for Reaction Optimization

Because the compound is a solid , it can be accurately dispensed by automated powder‑handling systems (e.g., Chemspeed, Freeslate), reducing human error and improving the reproducibility of high‑throughput experimentation.

Sequential Cross-Coupling for Trisubstituted Cores

The ortho‑bromo‑fluoro arrangement [2] allows chemists to first elaborate the bromide via Suzuki coupling while preserving the fluoride for late‑stage diversification, a strategy widely employed in the synthesis of kinase inhibitors and GPCR ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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